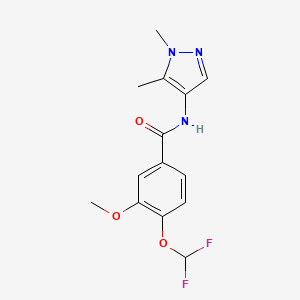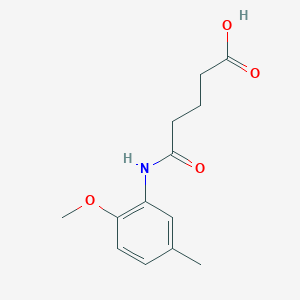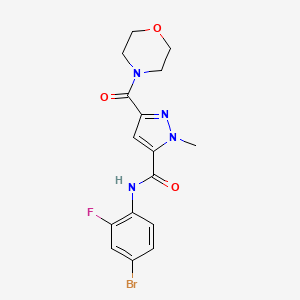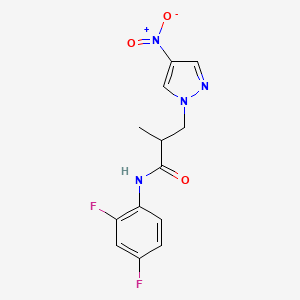
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy, methoxy, and pyrazolyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzamide core: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,5-dimethyl-1H-pyrazol-4-amine to yield the benzamide intermediate.
Introduction of the difluoromethoxy group: The benzamide intermediate is then treated with difluoromethyl ether under appropriate conditions to introduce the difluoromethoxy group at the 4-position of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-formylbenzamide or 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-carboxybenzamide.
Reduction: Formation of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 4-(trifluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxybenzamide
Uniqueness
4-(difluoromethoxy)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazolyl moiety provides a distinct profile that can be advantageous in specific applications.
Properties
Molecular Formula |
C14H15F2N3O3 |
|---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(1,5-dimethylpyrazol-4-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H15F2N3O3/c1-8-10(7-17-19(8)2)18-13(20)9-4-5-11(22-14(15)16)12(6-9)21-3/h4-7,14H,1-3H3,(H,18,20) |
InChI Key |
OPGRSVGJAQKYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959467.png)
![3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959476.png)
![3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide](/img/structure/B10959478.png)
![ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959493.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10959500.png)
![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959510.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959513.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10959518.png)
methanone](/img/structure/B10959522.png)

![ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10959527.png)
![N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10959539.png)
